Infigratinib

Catalog No.
S548002
CAS No.
872511-34-7
M.F
C26H31Cl2N7O3
M. Wt
560.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Infigratinib

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Description

The exact mass of the compound Infigratinib is 559.18654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Infigratinib is a small molecule inhibitor specifically targeting the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. It is classified as a pan-fibroblast growth factor receptor kinase inhibitor and is primarily utilized in the treatment of advanced or metastatic cholangiocarcinoma, particularly in patients with specific FGFR2 fusions or rearrangements. The chemical formula for Infigratinib is C26H31Cl2N7O3C_{26}H_{31}Cl_{2}N_{7}O_{3}, with a molecular weight of approximately 560.475 g/mol .

Infigratinib works by inhibiting the aberrant signaling pathways associated with FGFR, which are often implicated in various cancers. This inhibition leads to reduced tumor cell proliferation and promotes apoptosis in cancer cells harboring activating mutations or fusions in FGFR genes .

Infigratinib acts by targeting fibroblast growth factor receptors (FGFRs) []. FGFRs are a family of cell-surface proteins involved in cell growth and survival. In some cancers, including cholangiocarcinoma (bile duct cancer), genetic alterations can lead to abnormal activation of FGFRs, promoting uncontrolled cell growth []. Infigratinib binds to FGFRs, blocking their activity and hindering the growth and spread of cancer cells [, ].

Infigratinib is a prescription medication and should only be used under the supervision of a qualified healthcare professional. Clinical trials have reported side effects associated with infigratinib, including fatigue, diarrhea, dry mouth, and hair loss [].

Infigratinib is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of cell-surface receptors involved in cell proliferation, differentiation, migration, and survival. Infigratinib specifically inhibits FGFR1, FGFR2, and FGFR3 kinases []. This targeted inhibition disrupts the signaling pathways downstream of these receptors, leading to the suppression of tumor cell growth and survival [].

Infigratinib in Clinical Trials

Infigratinib has been evaluated in clinical trials for the treatment of various cancers driven by FGFR alterations, including:

  • Bladder cancer: Infigratinib has shown promising results in patients with FGFR-mutated, locally advanced or metastatic urothelial carcinoma (bladder cancer). A Phase II clinical trial demonstrated a significant objective response rate (ORR) and disease control rate (DCR) in this patient population [].
  • Cholangiocarcinoma: FGFR fusions are a common genetic alteration in cholangiocarcinoma, a cancer of the bile ducts. Infigratinib has shown activity in patients with FGFR2-fused cholangiocarcinoma, with ongoing clinical trials investigating its efficacy in this setting [].
  • Other cancers: Infigratinib is also being investigated in clinical trials for other FGFR-altered cancers, such as lung cancer, head and neck squamous cell carcinoma, and multiple myeloma [].

Mechanism of Action

Inhibition of FGFR signaling by Infigratinib disrupts several key cellular processes that are essential for tumor growth and survival. These include:

  • Proliferation: Infigratinib blocks the activation of signaling pathways that promote cell division.
  • Angiogenesis: Infigratinib inhibits the formation of new blood vessels that tumors need to grow and spread.
  • Survival: Infigratinib triggers apoptosis (programmed cell death) in cancer cells.

The mechanism of action of Infigratinib involves reversible non-competitive inhibition of FGFRs. Specifically, it binds to the ATP-binding site within the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This action disrupts cellular processes that contribute to tumor growth and survival .

In vitro studies have shown that Infigratinib effectively inhibits cell proliferation in cancer cell lines with FGFR mutations or amplifications. The drug exhibits varying binding affinities across different FGFR subtypes, with the highest affinity reported for FGFR1 and FGFR2 .

  • Formation of the pyrimidine ring: This can be achieved through standard methods for synthesizing heterocycles.
  • Coupling reactions: These are used to attach various substituents to the pyrimidine backbone.
  • Final modifications: These may include chlorination or other functional group transformations to achieve the desired pharmacological properties.

The synthesis is optimized to ensure high yield and purity suitable for clinical applications .

Infigratinib is primarily indicated for the treatment of cholangiocarcinoma that is locally advanced or metastatic and has specific genetic alterations in FGFR2. It received accelerated approval from the FDA under the trade name Truseltiq on May 28, 2021 .

Beyond cholangiocarcinoma, ongoing research is exploring its efficacy against other malignancies characterized by aberrant FGFR signaling, including certain types of bladder cancer and other solid tumors .

Infigratinib undergoes significant metabolism primarily through cytochrome P450 enzyme CYP3A4, accounting for about 94% of its metabolic processing. Consequently, it may interact with other drugs that are substrates or inhibitors of this enzyme, leading to altered drug levels and potential toxicity .

Studies have shown that Infigratinib can inhibit certain transport proteins such as MATE1 and BCRP but has a low potential to inhibit major cytochrome P450 enzymes at clinically relevant concentrations .

Several compounds exhibit similar mechanisms of action as Infigratinib by targeting fibroblast growth factor receptors. Notable examples include:

Compound NameMechanism of ActionFDA Approval YearUniqueness
ErdafitinibPan-FGFR inhibitor2019First approved for bladder cancer
FutibatinibSelective FGFR1 inhibitor2020Unique selectivity profile
PemigatinibPan-FGFR inhibitor2020Approved for cholangiocarcinoma

Infigratinib stands out due to its specific application in cholangiocarcinoma with FGFR2 fusions and its unique pharmacokinetic profile, including its metabolism predominantly via CYP3A4 and its distinct adverse effect profile compared to other FGFR inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

559.1865433 g/mol

Monoisotopic Mass

559.1865433 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A4055ME1VK

Drug Indication

Infigratinib is indicated for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma in adults with a fibroblast growth factor receptor 2 (FGFR2) fusion or another rearrangement as detected by an FDA-approved test.
Treatment of urothelial carcinoma
Treatment of achondroplasia
Treatment of cholangiocarcinoma

Livertox Summary

Infigratinib is a FGF receptor kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Infigratinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK.

Absorption Distribution and Excretion

Mean (%CV) Cmax is 282.5 ng/mL (54%) and AUC0-24h is 3780 ngxh/mL (59%) for infigratinib. Infigratinib Cmax and AUC increase more than proportionally across the dose range of 5 to 150 mg and steady state is achieved within 15 days. At steady state, median time to achieve peak infigratinib plasma concentration (Tmax) is six hours, with a range between two and seven hours. Mean (%CV) Cmax is 42.1 ng/mL (65%) for BHS697 and 15.7 ng/mL (92%) for CQM157. Mean (%CV) AUC0-24h is 717 ngxh/mL (55%) for BHS697 and 428 ngxh/mL (72%) for CQM157. In healthy subjects, a high-fat and high-calorie meal increased AUCinf of infigratinib by 80%-120% and Cmax by 60%-80%. The median Tmax also shifted from four hours to six hours. A low-fat low-calorie meal increased the mean AUCinf of infigratinib by 70% and Cmax by 90%/
Following administration of a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in feces, where 3.4% of the dose was in the unchanged parent form. About 7.2% was recovered in urine with 1.9% of the dose was unchanged.
At steady state, the geometric mean (CV%) apparent volume of distribution of infigratinib was 1600 L (33%). In rats receiving a single oral dose, infigratinib had brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682.
The geometric mean (CV%) total apparent clearance (CL/F) of infigratinib was 33.1 L/h (59%) at steady state.

Metabolism Metabolites

According to _in vitro_ findings, about 94% of infigratinib is metabolized by CYP3A4 and about 6% of the drug is metabolized by flavin-containing monooxygenase 3 (FMO3). About 38% of the dose is circulating parent drug in the plasma and BHS697 and CQM157 are two major metabolites of infigratinib that are each found at >10% of the dose. They are pharmacologically active, with BHS697 representing about 16% to 33% of the overall pharmacological activity of infigratinib and CQM157 contributing to about 9% to 12%. BHS697 undergoes further metabolism mediated by CYP3A4 and CQM157 is metabolized through both Phase I and Phase II biotransformation pathways. The exact metabolic pathways and the structure of BHS697 and CQM157 are not fully characterized.

Wikipedia

Infigratinib
5α-Pregnane-3α,11β-diol-20-one

Biological Half Life

The geometric mean (CV%) terminal half-life of infigratinib was 33.5 h (39%) at steady state.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Sahores A, May M, Sequeira G, Fuentes C, Jacobsen B, Lanari C, Lamb CA. Targeting FGFR with BGJ398 in breast cancer: Effect on tumor growth and metastasis. Curr Cancer Drug Targets. 2017 Dec 13. doi: 10.2174/1568009618666171214114706. [Epub ahead of print] PubMed PMID: 29237381.
2: Gilbert JA. BGJ398 for FGFR-altered advanced cholangiocarcinoma. Lancet Oncol. 2018 Jan;19(1):e16. doi: 10.1016/S1470-2045(17)30902-6. Epub 2017 Dec 7. PubMed PMID: 29233557.
3: Takamura T, Horinaka M, Yasuda S, Toriyama S, Aono Y, Sowa Y, Miki T, Ukimura O, Sakai T. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells. Oncol Rep. 2018 Feb;39(2):627-632. doi: 10.3892/or.2017.6127. Epub 2017 Dec 1. PubMed PMID: 29207153.
4: Javle M, Lowery M, Shroff RT, Weiss KH, Springfeld C, Borad MJ, Ramanathan RK, Goyal L, Sadeghi S, Macarulla T, El-Khoueiry A, Kelley RK, Borbath I, Choo SP, Oh DY, Philip PA, Chen LT, Reungwetwattana T, Van Cutsem E, Yeh KH, Ciombor K, Finn RS, Patel A, Sen S, Porter D, Isaacs R, Zhu AX, Abou-Alfa GK, Bekaii-Saab T. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. J Clin Oncol. 2018 Jan 20;36(3):276-282. doi: 10.1200/JCO.2017.75.5009. Epub 2017 Nov 28. PubMed PMID: 29182496.
5: Cha HJ, Choi JH, Park IC, Kim CH, An SK, Kim TJ, Lee JH. Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. Int J Oncol. 2017 Mar 15. doi: 10.3892/ijo.2017.3913. [Epub ahead of print] PubMed PMID: 28350116.
6: Datta J, Damodaran S, Parks H, Ocrainiciuc C, Miya J, Yu L, Gardner EP, Samorodnitsky E, Wing MR, Bhatt D, Hays J, Reeser JW, Roychowdhury S. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398. Mol Cancer Ther. 2017 Apr;16(4):614-624. doi: 10.1158/1535-7163.MCT-15-1010. Epub 2017 Mar 2. PubMed PMID: 28255027; PubMed Central PMCID: PMC5539948.
7: Nogova L, Sequist LV, Perez Garcia JM, Andre F, Delord JP, Hidalgo M, Schellens JH, Cassier PA, Camidge DR, Schuler M, Vaishampayan U, Burris H, Tian GG, Campone M, Wainberg ZA, Lim WT, LoRusso P, Shapiro GI, Parker K, Chen X, Choudhury S, Ringeisen F, Graus-Porta D, Porter D, Isaacs R, Buettner R, Wolf J. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. J Clin Oncol. 2017 Jan 10;35(2):157-165. Epub 2016 Nov 21. PubMed PMID: 27870574.
8: Komla-Ebri D, Dambroise E, Kramer I, Benoist-Lasselin C, Kaci N, Le Gall C, Martin L, Busca P, Barbault F, Graus-Porta D, Munnich A, Kneissel M, Di Rocco F, Biosse-Duplan M, Legeai-Mallet L. Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. J Clin Invest. 2016 May 2;126(5):1871-84. doi: 10.1172/JCI83926. Epub 2016 Apr 11. PubMed PMID: 27064282; PubMed Central PMCID: PMC4855917.
9: Schmidt K, Moser C, Hellerbrand C, Zieker D, Wagner C, Redekopf J, Schlitt HJ, Geissler EK, Lang SA. Targeting Fibroblast Growth Factor Receptor (FGFR) with BGJ398 in a Gastric Cancer Model. Anticancer Res. 2015 Dec;35(12):6655-65. PubMed PMID: 26637881.
10: Göke A, Göke R, Ofner A, Herbst A, Lankat-Buttgereit B. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. Anticancer Res. 2015 Nov;35(11):5873-9. PubMed PMID: 26504010.
11: Gudernova I, Vesela I, Balek L, Buchtova M, Dosedelova H, Kunova M, Pivnicka J, Jelinkova I, Roubalova L, Kozubik A, Krejci P. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Hum Mol Genet. 2016 Jan 1;25(1):9-23. doi: 10.1093/hmg/ddv441. Epub 2015 Oct 22. PubMed PMID: 26494904.
12: Göke F, Franzen A, Hinz TK, Marek LA, Yoon P, Sharma R, Bode M, von Maessenhausen A, Lankat-Buttgereit B, Göke A, Golletz C, Kirsten R, Boehm D, Vogel W, Kleczko EK, Eagles JR, Hirsch FR, Van Bremen T, Bootz F, Schroeck A, Kim J, Tan AC, Jimeno A, Heasley LE, Perner S. FGFR1 Expression Levels Predict BGJ398 Sensitivity of FGFR1-Dependent Head and Neck Squamous Cell Cancers. Clin Cancer Res. 2015 Oct 1;21(19):4356-64. doi: 10.1158/1078-0432.CCR-14-3357. Epub 2015 May 26. PubMed PMID: 26015511; PubMed Central PMCID: PMC4592392.
13: Konecny GE, Kolarova T, O'Brien NA, Winterhoff B, Yang G, Qi J, Qi Z, Venkatesan N, Ayala R, Luo T, Finn RS, Kristof J, Galderisi C, Porta DG, Anderson L, Shi MM, Yovine A, Slamon DJ. Activity of the fibroblast growth factor receptor inhibitors dovitinib (TKI258) and NVP-BGJ398 in human endometrial cancer cells. Mol Cancer Ther. 2013 May;12(5):632-42. doi: 10.1158/1535-7163.MCT-12-0999. Epub 2013 Feb 26. PubMed PMID: 23443805.
14: Guagnano V, Kauffmann A, Wöhrle S, Stamm C, Ito M, Barys L, Pornon A, Yao Y, Li F, Zhang Y, Chen Z, Wilson CJ, Bordas V, Le Douget M, Gaither LA, Borawski J, Monahan JE, Venkatesan K, Brümmendorf T, Thomas DM, Garcia-Echeverria C, Hofmann F, Sellers WR, Graus-Porta D. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discov. 2012 Dec;2(12):1118-33. doi: 10.1158/2159-8290.CD-12-0210. Epub 2012 Sep 20. PubMed PMID: 23002168.
15: Guagnano V, Furet P, Spanka C, Bordas V, Le Douget M, Stamm C, Brueggen J, Jensen MR, Schnell C, Schmid H, Wartmann M, Berghausen J, Drueckes P, Zimmerlin A, Bussiere D, Murray J, Graus Porta D. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamin o]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011 Oct 27;54(20):7066-83. doi: 10.1021/jm2006222. Epub 2011 Sep 21. PubMed PMID: 21936542.

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